molecular formula C16H19NOS B4387076 N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide

N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide

Cat. No.: B4387076
M. Wt: 273.4 g/mol
InChI Key: RYEMNBTYMQLKKU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group and a 5-methylthiophen-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylamine with 3-(5-methylthiophen-2-yl)propanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of inflammatory and neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in inflammatory and neurological pathways. The compound’s structural features allow it to bind to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-3-(2-thienyl)propanamide: Similar structure but with a thiophene ring instead of a methylthiophene ring.

    N-(2,4-dimethylphenyl)-3-(3-thienyl)propanamide: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide is unique due to the presence of the 5-methylthiophen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEMNBTYMQLKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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